molecular formula C18H24F2N2O4 B15333905 (3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine

(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine

Cat. No.: B15333905
M. Wt: 370.4 g/mol
InChI Key: AOVSGZBRLSCUGP-UHFFFAOYSA-N
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Description

(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group attached to the pyrrolidine ring, along with Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups. These protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate reaction conditions.

    Protection of the Amine Group: The amine group is protected using Boc and Cbz protecting groups. This step involves the use of reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1-Boc-N-Cbz-4-(trifluoromethyl)pyrrolidin-3-amine
  • (3S,4R)-1-Boc-N-Cbz-4-(methyl)pyrrolidin-3-amine
  • (3S,4R)-1-Boc-N-Cbz-4-(ethyl)pyrrolidin-3-amine

Uniqueness

(3S,4R)-1-Boc-N-Cbz-4-(difluoromethyl)pyrrolidin-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H24F2N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl 3-(difluoromethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H24F2N2O4/c1-18(2,3)26-17(24)22-9-13(15(19)20)14(10-22)21-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,21,23)

InChI Key

AOVSGZBRLSCUGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(F)F

Origin of Product

United States

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